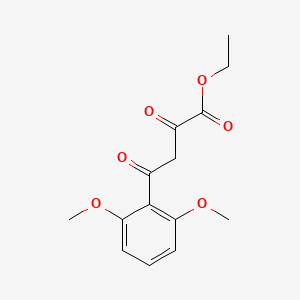
2-Chloro-3-methyl-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5-(trifluoromethyl)aniline, or 2C3M5TFA, is an organic compound belonging to the class of anilines. It is a colorless solid with a melting point of -25°C and a boiling point of 105°C. It is a versatile reagent used in a variety of organic syntheses, particularly in the synthesis of pharmaceuticals. It has also been used in the synthesis of other compounds, such as dyes, fragrances, and surfactants. In addition, it has been used in the synthesis of various fluorinated compounds.
Mécanisme D'action
The mechanism of action of 2C3M5TFA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase. In addition, it is believed to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C3M5TFA are not well understood. However, it is believed that the compound has an inhibitory effect on enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase. In addition, it is believed to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2C3M5TFA in lab experiments include its high yield and its ability to be used in a variety of organic syntheses. However, there are some limitations to using this compound. It is a volatile compound, so it must be handled with care and stored in an airtight container. In addition, it can be toxic if inhaled or ingested, so it should be handled with caution.
Orientations Futures
Future research on 2C3M5TFA could focus on its potential applications in drug discovery and development. In addition, further research could be conducted to better understand its biochemical and physiological effects. Other areas of research could include its potential use in the synthesis of other compounds, such as dyes, fragrances, and surfactants. Finally, research could be conducted to determine the most effective methods of synthesizing the compound.
Méthodes De Synthèse
2C3M5TFA can be synthesized by a variety of methods. One method involves the reaction of 2-chloro-3-methyl-5-trifluoromethylbenzene and aniline in the presence of a base, such as sodium hydroxide. The reaction occurs in an aqueous medium and yields 2C3M5TFA in high yields. Another method involves the reaction of 2-chloro-3-methyl-5-trifluoromethylbenzene and aniline in the presence of a base and an oxidizing agent, such as hydrogen peroxide. This reaction also yields 2C3M5TFA in high yields.
Applications De Recherche Scientifique
2C3M5TFA has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA reductase. It has also been used as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. In addition, it has been used in the synthesis of fluorinated compounds, such as perfluorooctanoic acid and perfluorooctane sulfonate.
Propriétés
IUPAC Name |
2-chloro-3-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSSROOIJASAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

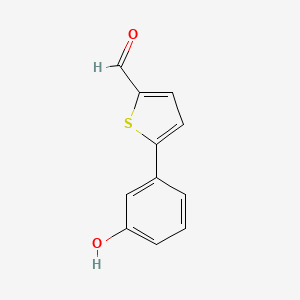

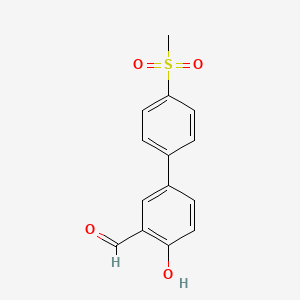

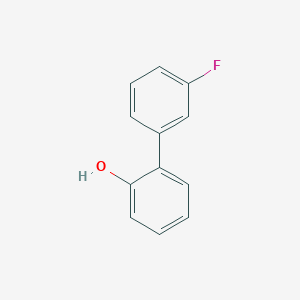
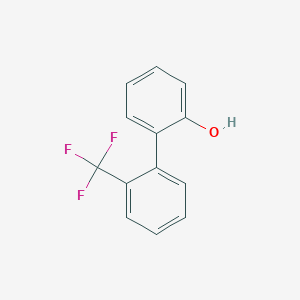

![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)
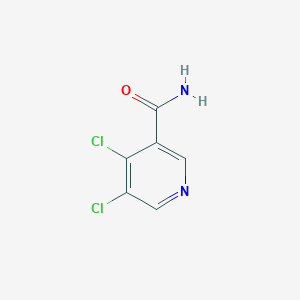
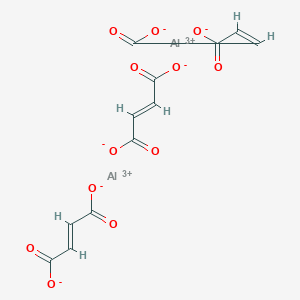

![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)
